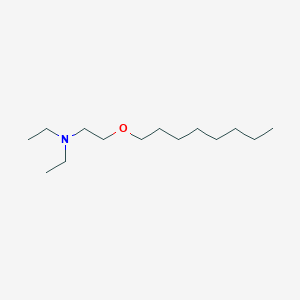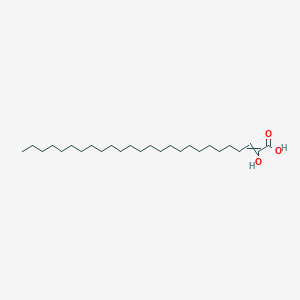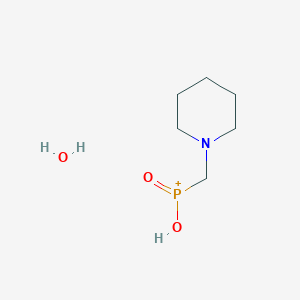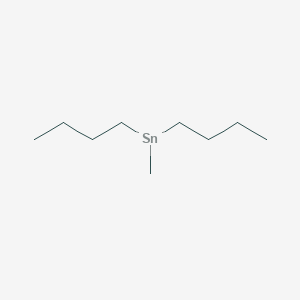
2-Phenyl-4,5,6,7-tetrahydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4,5,6,7-tetrahydro-1H-indene is a chemical compound with the molecular formula C15H16. It is a derivative of indene, characterized by the presence of a phenyl group attached to the second carbon of the indene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1H-indene typically involves the addition of lithium acetylide, prepared in situ from phenylacetylene and butyl lithium, to cyclohexanone. This reaction yields a tertiary alcohol, which is then dehydrated using a system of phosphorus oxychloride and pyridine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.
Applications De Recherche Scientifique
2-Phenyl-4,5,6,7-tetrahydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-1H-indene involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity is believed to be due to the inhibition of certain enzymes and signaling pathways involved in cell proliferation. the exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4,5,6,7-tetrahydro-1H-indole: Similar in structure but contains a nitrogen atom in the ring.
4,5,6,7-Tetrahydroindene: Lacks the phenyl group attached to the second carbon.
1,2,3,5,6,7-Hexahydro-1H-inden-4-one: Contains additional hydrogen atoms and a ketone group.
Uniqueness
2-Phenyl-4,5,6,7-tetrahydro-1H-indene is unique due to its specific structure, which includes a phenyl group attached to the indene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
156722-77-9 |
|---|---|
Formule moléculaire |
C15H16 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2-phenyl-4,5,6,7-tetrahydro-1H-indene |
InChI |
InChI=1S/C15H16/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h1-3,6-7,10H,4-5,8-9,11H2 |
Clé InChI |
FSHYOETVGZNUQW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)CC(=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



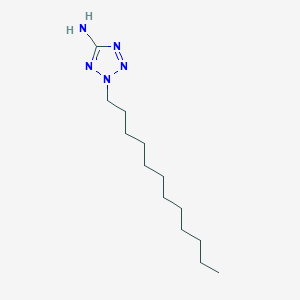
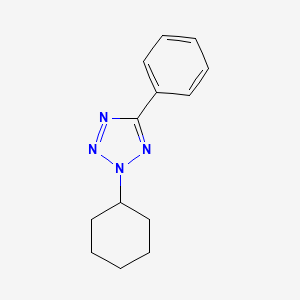

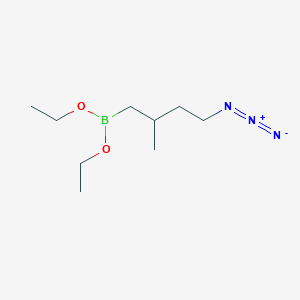
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
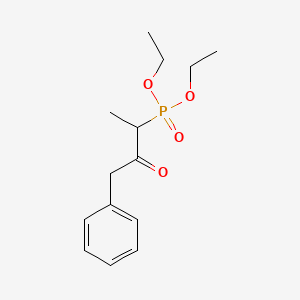
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/no-structure.png)
